![molecular formula C19H26N2O5S B2796267 2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 799250-51-4](/img/structure/B2796267.png)
2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid
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Overview
Description
“2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of methods have been developed, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular formula of “2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid” is C19H26N2O5S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid” is 394.49. Further physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the retrieved literature.Scientific Research Applications
Aurora Kinase Inhibition
The compound has been noted in the context of aurora kinase inhibition, which can be crucial for cancer treatment. Specifically, derivatives of piperidine-carboxylic acid are used to inhibit Aurora A, indicating potential applications in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Compounds containing the piperidin-1-ylsulfonyl moiety have shown promising antibacterial activity. For instance, piperidine containing pyrimidine imines and thiazolidinones synthesized under microwave irradiation have been studied for their antibacterial properties, indicating the potential of these compounds in microbial infection control (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Enzyme Inhibition Studies
Synthesized compounds with piperidin-1-ylsulfonyl have been tested against enzymes like butyrylcholinesterase (BChE), showing potential as enzyme inhibitors. The interaction of these compounds with amino acid residues essential for enzyme activity highlights their potential in therapeutic applications, especially in conditions where enzyme inhibition is beneficial (H. Khalid et al., 2016).
Mechanism of Action
While the specific mechanism of action for “2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid” is not mentioned in the available literature, piperidine derivatives are known to exhibit a wide range of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, and other therapeutic applications .
Future Directions
properties
IUPAC Name |
2-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c22-18(16-6-2-3-7-17(16)19(23)24)20-14-8-10-15(11-9-14)27(25,26)21-12-4-1-5-13-21/h8-11,16-17H,1-7,12-13H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLJTSBXAWSUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid |
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